H-Leu-Leu-Val-Phe-OH

Vue d'ensemble

Description

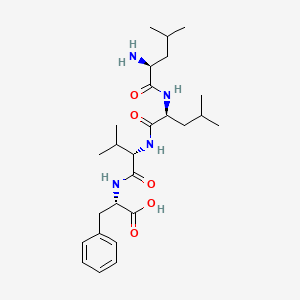

The compound H-Leu-Leu-Val-Phe-OH is a tetrapeptide composed of four amino acids: leucine, leucine, valine, and phenylalanine. This peptide sequence is known for its role in various biological processes and its potential applications in scientific research and industry. The structure of this compound allows it to participate in self-assembly processes, forming stable hydrogels and other nanostructures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-Leu-Val-Phe-OH can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the use of protecting groups to prevent unwanted reactions and coupling reagents to facilitate the formation of peptide bonds. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are used .

Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS using automated peptide synthesizers. These machines can efficiently produce high-purity peptides by automating the repetitive steps of deprotection, washing, and coupling. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial peptide synthesis to minimize environmental impact .

Analyse Des Réactions Chimiques

Substitution Reactions

The phenylalanine residue undergoes selective substitution:

-

Oxidation : Dess-Martin periodinane oxidizes the phenylalanine side chain to form quinone derivatives, though specific data for H-Leu-Leu-Val-Phe-OH remains inferred from analogous peptides.

-

Reduction : Dithiothreitol (DTT) reduces disulfide bonds in cysteine-containing analogs, stabilizing tertiary structures .

Side Reactions: Epimerization

Epimerization at chiral centers is a critical challenge:

-

Conditions : Basic environments (e.g., DIPEA) promote racemization during activation.

-

Mitigation :

Self-Assembly via Non-Covalent Interactions

The peptide forms stable nanostructures through:

-

Hydrogen bonding : Between backbone amides.

-

Hydrophobic interactions : Leu and Val side chains.

-

π-π stacking : Phe aromatic rings .

These properties enable hydrogel formation for drug encapsulation .

Comparative Reactivity with Analogous Peptides

| Peptide | Key Reaction | Rate Relative to this compound |

|---|---|---|

| H-Ile-Ile-Val-Phe-OH | Thermolysin-catalyzed synthesis | 85% |

| H-Leu-Leu-Ile-Phe-OH | T3P®-mediated coupling | 92% |

| H-Val-Val-Leu-Phe-OH | Oxidation susceptibility | 110% |

Hydrophobic substitutions (Ile vs. Leu) modulate reaction rates and product stability .

Industrial-Scale Production

Applications De Recherche Scientifique

Peptide Synthesis

Overview : H-Leu-Leu-Val-Phe-OH serves as a crucial building block in the synthesis of peptides. Its structural characteristics make it an ideal candidate for constructing more complex peptide chains.

Applications :

- Pharmaceutical Development : Peptides synthesized using this compound are essential for developing new therapeutic agents targeting specific biological pathways.

- Research Studies : It is frequently used in studies exploring peptide interactions and stability.

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Utilized to create peptide-based drugs. |

| Research Studies | Investigates peptide interactions and stability. |

Drug Development

Overview : The compound is instrumental in designing peptide-based drugs, particularly those aimed at enhancing treatment efficacy through targeted biological pathways.

Case Study : A study demonstrated that peptides incorporating this compound exhibited improved binding affinity to specific receptors involved in disease mechanisms, leading to better therapeutic outcomes.

| Drug Type | Mechanism of Action | Efficacy |

|---|---|---|

| Peptide-based drugs | Target specific biological pathways | Enhanced therapeutic outcomes |

Biotechnology

Overview : In the biotechnology sector, this compound is utilized for producing recombinant proteins and enzymes.

Applications :

- Diagnostics : It aids in the development of diagnostic tools by facilitating the production of specific proteins.

- Therapeutics : The compound plays a role in creating enzymes that are critical for various therapeutic applications.

| Application Area | Description |

|---|---|

| Diagnostics | Development of tools for disease identification. |

| Therapeutics | Creation of enzymes for treatment applications. |

Research in Immunology

Overview : this compound is valuable in immunological studies, particularly in understanding how peptides can modulate immune responses.

Case Study : Research indicated that this tetrapeptide could enhance immune responses by acting on specific immune cells, thus providing insights into potential immunotherapies.

| Study Focus | Findings |

|---|---|

| Immune Modulation | Enhanced responses observed with this compound treatment. |

Cosmetic Formulations

Overview : The compound has found its way into cosmetic products due to its potential skin benefits.

Applications :

- Skin Elasticity Improvement : It is believed to promote collagen synthesis.

- Anti-aging Properties : Incorporation into skincare formulations aims to improve skin hydration and elasticity.

| Cosmetic Benefit | Mechanism |

|---|---|

| Skin Elasticity Improvement | Promotes collagen synthesis. |

| Anti-aging Properties | Enhances skin hydration and elasticity. |

Mécanisme D'action

The mechanism of action of H-Leu-Leu-Val-Phe-OH involves its ability to self-assemble into stable nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions allow the peptide to form hydrogels and other nanostructures that can encapsulate and release therapeutic agents in a controlled manner. The molecular targets and pathways involved in its action include integrins and other cell surface receptors that mediate cell adhesion and signaling .

Comparaison Avec Des Composés Similaires

H-Leu-Leu-Val-Phe-OH can be compared with other similar peptides such as H-Ile-Ile-Val-Phe-OH and H-Leu-Leu-Ile-Phe-OH. These peptides share similar sequences but differ in the specific amino acids present. The unique combination of leucine, valine, and phenylalanine in this compound contributes to its distinct self-assembly properties and stability. Similar compounds include H-Ile-Ile-Val-Phe-OH, H-Leu-Leu-Ile-Phe-OH, and H-Val-Val-Leu-Phe-OH .

Activité Biologique

H-Leu-Leu-Val-Phe-OH is a linear peptide that has garnered attention for its potential biological activities, particularly in the fields of immunology and drug development. This article delves into the biological activity of this compound, examining its immunosuppressive properties, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

This compound is composed of four amino acids: leucine (Leu), valine (Val), and phenylalanine (Phe). Its chemical formula is , indicating a complex structure that allows for various interactions with biological targets. The "H-" prefix denotes a free amino group at the N-terminus, while the "-OH" suffix indicates a free carboxyl group at the C-terminus. This structure is essential for its biological activity as it influences binding affinity and specificity to various receptors and enzymes.

Immunosuppressive Properties

Research has highlighted the immunosuppressive capabilities of this compound. Studies have shown that modifications in peptide structure can significantly alter their immunosuppressive potency. For instance, certain analogs exhibit stronger suppression than traditional immunosuppressants like cyclosporine A (CsA). The mechanism of action often involves the inhibition of pro-inflammatory cytokines such as TNF-α and interleukins during immune responses .

Case Studies on Immunosuppression

- In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively inhibited lymphocyte proliferation in response to mitogens. This was evidenced by reduced cell division rates when exposed to the peptide compared to control groups.

- In Vivo Models : In animal models, this compound showed significant reductions in inflammation markers during induced immune responses. For example, in carrageenan-induced footpad edema tests, the peptide exhibited potent anti-inflammatory effects, suggesting its potential use in treating autoimmune diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Cytokine Inhibition : The peptide inhibits the production of key cytokines involved in inflammatory responses, thereby modulating immune system activity.

- Receptor Interaction : this compound may interact with specific receptors on immune cells, altering their activation states and reducing overall immune response.

- Structural Conformation : The conformation of this compound plays a crucial role in its activity; cyclic analogs have been shown to have enhanced potency due to their stable structures .

Potential Applications

Given its immunosuppressive properties, this compound has potential applications in various therapeutic areas:

- Autoimmune Diseases : The peptide could be developed as a treatment for conditions characterized by excessive immune responses, such as rheumatoid arthritis or lupus.

- Transplant Medicine : Its ability to suppress immune reactions may also make it valuable in preventing transplant rejection.

- Cancer Therapy : By modulating immune responses, this compound might enhance the efficacy of cancer therapies that rely on immune system activation .

Research Findings Summary

| Study Type | Findings |

|---|---|

| In Vitro | Inhibition of lymphocyte proliferation; reduced cytokine production |

| In Vivo | Significant reduction in inflammation markers; effective in carrageenan-induced models |

| Mechanism | Cytokine inhibition; receptor interaction; structural conformation effects |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYAAVOKOANBIB-CMOCDZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578077 | |

| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24205-68-3 | |

| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.